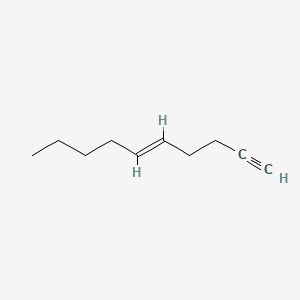

(E)-5-Decen-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

53963-07-8 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(E)-dec-5-en-1-yne |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h1,9-10H,4-8H2,2H3/b10-9+ |

InChI Key |

LZIAORKGKKMTSM-MDZDMXLPSA-N |

Isomeric SMILES |

CCCC/C=C/CCC#C |

Canonical SMILES |

CCCCC=CCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

(E)-5-Decen-1-yne (CAS: 53963-07-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-Decen-1-yne is a chemical compound featuring both a double and a triple carbon-carbon bond, classifying it as an enyne. This guide provides a detailed overview of its chemical and physical properties, predicted spectral data, potential synthetic methodologies, and a discussion of the general biological significance of the enyne functional group. Due to the limited availability of specific experimental data for this compound, this document integrates established chemical principles and data from related structures to offer a comprehensive theoretical profile.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 53963-07-8 | [1] |

| Molecular Formula | C₁₀H₁₆ | [1][2] |

| Molecular Weight | 136.24 g/mol | [1] |

| Predicted Boiling Point | ~170-180 °C | |

| Predicted Density | ~0.77-0.79 g/cm³ | |

| Predicted XlogP | 3.7 | [2] |

Spectral Data (Predicted)

Detailed experimental spectra for this compound are not currently published. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons adjacent to the alkyne and alkene moieties, as well as for the aliphatic chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (≡C-H) | 2.0 - 2.3 | t |

| H-2 (-CH₂-C≡) | 2.2 - 2.5 | m |

| H-3 (-CH₂-) | 1.4 - 1.6 | m |

| H-4 (-CH₂-C=) | 2.0 - 2.2 | m |

| H-5, H-6 (=CH-) | 5.3 - 5.6 | m |

| H-7 (-CH₂-) | 1.9 - 2.1 | m |

| H-8 (-CH₂-) | 1.3 - 1.5 | m |

| H-9 (-CH₃) | 0.8 - 1.0 | t |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield shifts of the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (≡C-H) | 68 - 72 |

| C-2 (-C≡) | 80 - 85 |

| C-3, C-4, C-7, C-8 (Aliphatic -CH₂-) | 20 - 40 |

| C-5, C-6 (=CH-) | 120 - 140 |

| C-9 (-CH₂-) | 13 - 15 |

| C-10 (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (terminal alkyne) | 3300 - 3260 | Strong, sharp |

| C≡C stretch | 2140 - 2100 | Weak to medium |

| C=C stretch (trans alkene) | 1675 - 1665 | Weak |

| =C-H bend (trans alkene) | 970 - 960 | Strong |

| C-H stretch (sp³) | 2960 - 2850 | Strong |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns would likely involve cleavage at the allylic and propargylic positions, leading to characteristic fragment ions.

| m/z | Possible Fragment |

| 136 | [M]⁺ |

| 121 | [M - CH₃]⁺ |

| 107 | [M - C₂H₅]⁺ |

| 93 | [M - C₃H₇]⁺ |

| 79 | [M - C₄H₉]⁺ |

Experimental Protocols: Synthesis of this compound

A plausible and efficient synthetic route to this compound is the Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[3][4][5][6][7]

General Sonogashira Coupling Protocol

This protocol is a general representation and would require optimization for the specific substrates.

Materials:

-

(E)-1-halo-1-octene (e.g., (E)-1-iodo-1-octene)

-

Ethynyltrimethylsilane or acetylene gas

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry, inert-atmosphere flask, add the palladium catalyst, copper(I) iodide, and the (E)-1-halo-1-octene in the anhydrous solvent.

-

Add the amine base to the mixture.

-

Introduce the terminal alkyne (e.g., bubble acetylene gas through the solution or add ethynyltrimethylsilane).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

If a silyl-protected alkyne is used, a subsequent deprotection step with a fluoride source (e.g., TBAF) or base is necessary to yield the terminal alkyne.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the enyne moiety is present in a variety of natural products and biologically active compounds.[8] Enynes have been shown to exhibit a range of activities, including anti-inflammatory, anti-tumor, and anti-parasitic properties.[3][8][9][10] The presence of both an alkene and an alkyne offers multiple points for metabolic transformation or interaction with biological targets. The structural rigidity and defined geometry of the enyne functional group can be advantageous in drug design for optimizing binding to protein targets.

Visualizations

Synthesis Workflow: Sonogashira Coupling

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Logical Relationship of Spectral Prediction

Caption: Logical flow from chemical structure to predicted spectral data.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. PubChemLite - 5-decen-1-yne, (5e)- (C10H16) [pubchemlite.lcsb.uni.lu]

- 3. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of (E)-5-Decen-1-yne: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Decen-1-yne is an organic molecule with the chemical formula C₁₀H₁₆ and a molecular weight of approximately 136.24 g/mol .[1] Its structure features a ten-carbon chain containing both a trans-configured double bond at the 5-position and a terminal triple bond at the 1-position. This combination of functional groups makes it a potentially valuable building block in organic synthesis. This document aims to provide a comprehensive guide to the spectroscopic properties of this compound. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this specific compound. While predicted data and information for analogous compounds are available, experimentally derived ¹H NMR, ¹³C NMR, and IR spectra for this compound could not be located.

This guide will therefore present the available predicted data, discuss the expected spectroscopic characteristics based on its structure, and provide generalized experimental protocols for its synthesis and subsequent spectroscopic analysis.

Predicted Spectroscopic Data

While experimental spectra are not available, computational predictions can offer insights into the expected spectroscopic behavior of this compound.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in Table 1.

| Adduct | Predicted m/z |

| [M+H]⁺ | 137.13248 |

| [M+Na]⁺ | 159.11442 |

| [M-H]⁻ | 135.11792 |

| [M+NH₄]⁺ | 154.15902 |

| [M+K]⁺ | 175.08836 |

| [M]⁺ | 136.12465 |

| Data sourced from PubChem. |

Expected Spectroscopic Features

Based on the structure of this compound, the following characteristic signals would be anticipated in its spectroscopic analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected chemical shifts (δ) in ppm relative to TMS are:

-

Terminal Alkyne (C≡C-H): A signal around 1.9-2.5 ppm.

-

Olefinic Protons (-CH=CH-): Two signals in the range of 5.3-5.6 ppm, likely appearing as complex multiplets due to coupling to each other and adjacent methylene protons. The large coupling constant (typically >12 Hz) between these protons would confirm the E (trans) configuration.

-

Allylic and Propargylic Protons: Methylene protons adjacent to the double and triple bonds would appear in the range of 2.0-2.3 ppm.

-

Aliphatic Protons: The remaining methylene and methyl protons of the butyl group would be found in the upfield region of the spectrum, typically between 0.9 and 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule. Expected chemical shifts (δ) in ppm are:

-

Alkynyl Carbons (-C≡C-): Two signals in the range of 65-90 ppm.

-

Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.

-

Aliphatic Carbons: Signals for the methylene and methyl carbons would appear in the upfield region, from approximately 13-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups. For this compound, the following characteristic absorption bands (in cm⁻¹) are expected:

-

Terminal Alkyne (≡C-H stretch): A sharp peak around 3300 cm⁻¹.

-

C≡C Stretch: A weak absorption around 2100 cm⁻¹.

-

C=C Stretch: An absorption around 1665-1675 cm⁻¹.

-

Trans C-H bend (out-of-plane): A strong band around 960-970 cm⁻¹.

-

sp³, sp², and sp C-H Stretches: Bands in the region of 2850-3050 cm⁻¹.

Experimental Protocols

General Synthesis of an En-yne

A common method for the synthesis of en-ynes involves the coupling of a vinyl halide with a terminal alkyne, a reaction known as the Sonogashira coupling. A plausible route to this compound could involve the coupling of (E)-1-bromo-1-hexene with 1-butyne.

Materials:

-

(E)-1-bromo-1-hexene

-

1-Butyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

-

Dissolve the reagents in the anhydrous solvent.

-

Add the amine base, followed by (E)-1-bromo-1-hexene and 1-butyne.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The purified sample would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat sample would be placed on the ATR crystal, or a solution in a suitable solvent (e.g., CCl₄) would be analyzed in a salt cell.

Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) or chemical ionization (CI) could be used.

Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Conclusion

While a detailed experimental spectroscopic dataset for this compound is not currently available in the public domain, this guide provides the predicted mass spectrometry data and a discussion of the expected NMR and IR spectral features. Furthermore, a general protocol for its synthesis and subsequent characterization is outlined. Researchers interested in this compound for applications in drug development or other areas of chemical synthesis will likely need to perform the synthesis and full spectroscopic characterization in their own laboratories. The information provided herein should serve as a useful starting point for such an endeavor.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Enynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enynes, a class of hydrocarbons characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), are versatile building blocks in organic synthesis and are found in the core structure of various natural products and pharmaceuticals. Their unique electronic and structural features give rise to a rich and diverse reactivity, making them valuable synthons for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of enynes, with a focus on data-driven insights, detailed experimental protocols, and the illustration of key reaction mechanisms and biological pathways.

Physical Properties of Enynes

The physical properties of enynes are influenced by their molecular weight, degree of conjugation, and the nature of their substituents. While data for a wide range of substituted enynes is dispersed throughout the literature, the properties of the parent member of the series, vinylacetylene (but-1-en-3-yne), provide a fundamental reference point.

Tabulated Physical Property Data

| Property | Vinylacetylene (but-1-en-3-yne) | 1,4-Diphenyl-1,3-butadiene | Notes |

| Molecular Formula | C4H4 | C16H14 | |

| Molar Mass | 52.07 g/mol | 206.28 g/mol | |

| Boiling Point | 5 °C | 350 °C (lit.)[1][2] | The boiling point of enynes generally increases with molecular weight. |

| Melting Point | -138 °C | 150-152 °C (lit.)[1][2] | Symmetry and intermolecular forces play a significant role in the melting point. |

| Solubility | Low in water | Slightly soluble in water[1] | Enynes are generally soluble in organic solvents. |

Structural Parameters

The geometry of the enyne functional group is defined by the sp2-hybridized carbons of the double bond and the sp-hybridized carbons of the triple bond. This arrangement results in a linear geometry around the alkyne and trigonal planar geometry around the alkene.

| Bond | Typical Bond Length (pm) | Bond Angle | Typical Bond Angle (°) |

| C-C (single) | 154 | C-C-C (sp3) | ~109.5 |

| C=C (double) | 134 | C=C-C (sp2) | ~120 |

| C≡C (triple) | 120 | C≡C-C (sp) | 180 |

Chemical Properties and Reactivity

The chemical reactivity of enynes is rich and varied, stemming from the distinct yet interactive nature of the alkene and alkyne moieties. Key reactions include cycloadditions, metathesis, and transition metal-catalyzed cross-coupling reactions.

Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, most notably ruthenium-based Grubbs-type catalysts, to produce 1,3-dienes. The reaction can be performed as an intermolecular (cross-enyne metathesis) or intramolecular (ring-closing enyne metathesis, RCEYM) transformation.[3] The driving force is often the formation of a thermodynamically stable conjugated diene system.[3]

Caption: A generalized workflow for a typical Ring-Closing Enyne Metathesis (RCEYM) experiment.

Sonogashira Coupling

The Sonogashira coupling is a widely used method for the synthesis of enynes. It involves the cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6]

Caption: A simplified representation of the Sonogashira coupling catalytic cycle.

Experimental Protocols

General Protocol for Ring-Closing Enyne Metathesis (RCEYM)

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Substrate: The enyne substrate is dissolved in a degassed, anhydrous solvent (e.g., toluene or dichloromethane) to a typical concentration of 0.01-0.1 M.

-

Catalyst Addition: The Grubbs catalyst (1st or 2nd generation, typically 1-5 mol%) is added to the stirred solution. The flask is often protected from light.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 40-80 °C) and stirred. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a small amount of a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclic diene product.

Detailed Protocol for Sonogashira Coupling

The following is a representative procedure for the synthesis of an enyne via Sonogashira coupling.

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the vinyl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) salt, typically CuI (0.025 eq.).

-

Solvent and Reagents: Add a degassed solvent, such as tetrahydrofuran (THF) or an amine like diisopropylamine, which can also act as the base.[4]

-

Addition of Reactants: Sequentially add the base (if not used as the solvent, e.g., diisopropylamine, 7.0 eq.) and the terminal alkyne (1.1 eq.).[4]

-

Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the progress by TLC.[4]

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues.[4]

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[4]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure enyne.

Spectroscopic Data of Enynes

Spectroscopic techniques are indispensable for the characterization of enynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of protons in enynes are characteristic. Vinylic protons typically resonate in the range of δ 5.0-7.0 ppm, while acetylenic protons, if present, appear further upfield around δ 2.0-3.0 ppm due to the magnetic anisotropy of the triple bond.

-

¹³C NMR: The sp² carbons of the alkene typically appear in the δ 110-150 ppm region, while the sp carbons of the alkyne are found in the δ 65-90 ppm range.

Example: Phenylacetylene

-

¹H NMR (CDCl₃): δ 7.48 (m, 2H, Ar-H), 7.21-7.40 (m, 3H, Ar-H), 3.06 (s, 1H, C≡C-H).

-

¹³C NMR (CDCl₃): δ 132.3 (Ar-C), 129.2 (Ar-C), 128.4 (Ar-C), 122.3 (Ar-C), 83.5 (Ar-C≡C), 77.5 (Ar-C≡C).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in enynes.

-

C≡C Stretch: A weak to medium, sharp absorption band appears in the region of 2100-2260 cm⁻¹.

-

C=C Stretch: A medium intensity band is observed in the 1620-1680 cm⁻¹ region.

-

≡C-H Stretch: For terminal alkynes, a sharp, strong band is present around 3300 cm⁻¹.

-

=C-H Stretch: This absorption is typically found just above 3000 cm⁻¹.

Mass Spectrometry (MS)

The fragmentation of enynes in mass spectrometry is governed by the principles of radical cation stability. Common fragmentation pathways involve cleavage of bonds adjacent to the unsaturation, leading to the formation of stable carbocations. The molecular ion peak (M⁺) is usually observable. Fragmentation patterns can be complex and are influenced by the overall structure of the molecule.[6][7] Common losses include small neutral molecules and radicals.

Enynes in Drug Development: The Case of Enediyne Antibiotics

A prominent class of enyne-containing natural products with significant relevance to drug development is the enediyne antibiotics, such as calicheamicin and esperamicin.[8][9] These molecules exhibit potent antitumor activity due to their unique mechanism of action, which involves the generation of a highly reactive diradical species that causes DNA damage.[6][8]

Mechanism of Action and Cellular Response

The enediyne core of these antibiotics is a "warhead" that, upon activation, undergoes a Bergman cyclization to form a p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks.[10][11] This DNA damage triggers a cellular response cascade that can ultimately lead to apoptosis (programmed cell death).[12]

Caption: A simplified signaling pathway of enediyne-induced DNA damage and cellular response.

This DNA damage is recognized by cellular surveillance proteins, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9] The activation of these kinases initiates a signaling cascade that includes the hyperphosphorylation of Replication Protein A (RPA), a key protein involved in DNA replication and repair.[8] This leads to the activation of cell cycle checkpoints, arresting the cell cycle to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.[12] The ability of enediynes to induce potent and specific DNA damage has made them attractive candidates for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Conclusion

Enynes are a fascinating and synthetically valuable class of molecules. Their distinct physical properties and rich chemical reactivity have established them as important tools in organic synthesis. Furthermore, the potent biological activity of naturally occurring enynes, particularly the enediyne antibiotics, continues to inspire the development of novel therapeutic agents. A thorough understanding of their properties, as outlined in this guide, is crucial for researchers and professionals working at the forefront of chemical synthesis and drug discovery.

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The cellular response to DNA damage induced by the enediynes C-1027 and neocarzinostatin includes hyperphosphorylation and increased nuclear retention of replication protein a (RPA) and trans inhibition of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designer enediynes generate DNA breaks, interstrand cross-links, or both, with concomitant changes in the regulation of DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. iq.usp.br [iq.usp.br]

- 11. youtube.com [youtube.com]

- 12. Organic chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stereochemistry of the Trans Double Bond in (E)-5-Decen-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of the trans double bond in the enyne, (E)-5-Decen-1-yne. This document outlines the fundamental principles that define its geometric isomerism, supported by spectroscopic data from analogous compounds, established experimental protocols for stereochemical determination, and a generalized view of its potential role in biological signaling pathways.

Introduction to the Stereochemistry of this compound

This compound is a ten-carbon enyne characterized by a terminal alkyne and a trans-configured double bond at the C5 position. The "E" designation in its nomenclature, derived from the German entgegen (opposite), specifies that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the butyl group on C6 and the but-4-yn-1-yl group on C4 are on opposite sides of the double bond. This specific spatial arrangement of atoms, known as stereoisomerism, is crucial as it dictates the molecule's overall shape and, consequently, its physical, chemical, and biological properties.

The rigidity of the carbon-carbon double bond prevents free rotation, giving rise to distinct cis (Z) and trans (E) isomers. The trans configuration of this compound results in a more linear and less sterically hindered molecular geometry compared to its cis counterpart. This structural feature can significantly influence its interaction with biological targets such as enzymes and receptors, a critical consideration in the field of drug development.

Spectroscopic Analysis of the Trans Double Bond

The primary method for unequivocally determining the stereochemistry of a double bond is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton coupling constants (¹JHH). Infrared (IR) spectroscopy also offers a characteristic signal for trans double bonds.

Table 1: Spectroscopic Data for the Trans Double Bond in (E)-5-Decen-1-ol

| Spectroscopic Technique | Feature | Observed Value/Range | Reference Compound |

| ¹H NMR | Vicinal Coupling Constant (³JH-H) | 12-18 Hz (typical for trans) | (E)-5-decen-1-ol |

| ¹H NMR | Chemical Shift (δ) of Vinylic Protons | ~5.4 ppm | (E)-5-decen-1-ol |

| ¹³C NMR | Chemical Shift (δ) of Vinylic Carbons | ~125-135 ppm | General Alkenes |

| Infrared (IR) Spectroscopy | C-H out-of-plane bend | 965 cm⁻¹ | (E)-5-decen-1-ol[1] |

The most definitive evidence for the trans configuration comes from the ¹H NMR coupling constant between the two vinylic protons. A coupling constant in the range of 12-18 Hz is characteristic of a trans relationship, while a cis relationship typically exhibits a smaller coupling constant of 6-12 Hz[2]. The IR spectrum of (E)-5-decen-1-ol shows a distinct absorption at 965 cm⁻¹, which is a hallmark of the out-of-plane C-H bending vibration of a trans-disubstituted alkene[1].

Experimental Protocols for Stereochemical Determination

The following outlines a general experimental workflow for the synthesis and stereochemical confirmation of a trans-enyne like this compound.

3.1. Stereoselective Synthesis

A common strategy for the stereoselective synthesis of trans-enynes involves the reduction of a corresponding diyne. The use of a dissolving metal reduction, such as sodium in liquid ammonia, is a well-established method for the selective reduction of an alkyne to a trans-alkene.

Protocol: Dissolving Metal Reduction for trans-Alkene Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a stirring mechanism, add liquid ammonia at -78 °C.

-

Addition of Sodium: Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Substrate Addition: Slowly add a solution of the starting diyne (e.g., deca-1,5-diyne) in an appropriate solvent (e.g., anhydrous THF) to the reaction mixture.

-

Quenching: After the reaction is complete (monitored by TLC), quench the excess sodium by the careful addition of ammonium chloride.

-

Workup: Allow the ammonia to evaporate. Add water and extract the organic product with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting this compound using column chromatography on silica gel.

3.2. NMR Spectroscopic Analysis

High-resolution ¹H NMR spectroscopy is performed on the purified product to confirm the stereochemistry of the double bond.

Protocol: ¹H NMR for Stereochemical Confirmation

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Identify the signals corresponding to the vinylic protons, typically in the range of δ 5.0-6.0 ppm.

-

Analyze the multiplicity of these signals. For a trans-disubstituted alkene, the signals will appear as a multiplet.

-

Measure the coupling constant (J-value) between the vinylic protons. A value between 12 and 18 Hz confirms the trans stereochemistry.

-

Visualization of Synthetic and Signaling Pathways

4.1. General Synthetic Pathway

The following diagram illustrates a generalized synthetic route to this compound, highlighting the key stereoselective reduction step.

Caption: Generalized synthetic pathway for this compound.

4.2. Generalized Role in Biological Signaling

Enyne moieties are present in some natural products and synthetic molecules with biological activity. While the specific biological role of this compound is not documented, the following diagram illustrates a generalized mechanism by which an enyne-containing molecule could act as an enzyme inhibitor. This is a hypothetical representation for illustrative purposes.

Caption: Generalized mechanism of enzyme inhibition by an enyne-containing molecule.

Conclusion

The stereochemistry of the trans double bond in this compound is a defining feature of its molecular architecture. This guide has detailed the spectroscopic and synthetic principles that underpin its (E)-configuration. The characteristic ¹H NMR vicinal coupling constants and IR absorption bands provide definitive methods for its stereochemical assignment. While specific biological applications for this compound are not yet established, its structural motifs are of interest in medicinal chemistry. The protocols and data presented here, based on established chemical principles and analogous compounds, provide a solid foundation for researchers and drug development professionals working with this and similar enyne structures.

References

(E)-5-Decen-1-yne: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of (E)-5-Decen-1-yne, a versatile enyne compound. While direct research on this specific molecule is limited, its unique structural features—a terminal alkyne and a trans-disubstituted internal alkene—position it as a valuable building block in various fields of chemical and biological research. This document outlines its physicochemical properties, proposes potential research avenues, provides detailed hypothetical experimental protocols, and visualizes key synthetic pathways and concepts.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.24 g/mol |

| CAS Number | 53963-07-8 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| ¹H-NMR (Predicted) | Shifts around 5.4 (alkene), 2.1 (alkyne) ppm |

| ¹³C-NMR (Predicted) | Shifts around 130 (alkene), 84, 68 (alkyne) ppm |

| IR Spectroscopy (Predicted) | Peaks around 3300 (C≡C-H), 2100 (C≡C), 1650 (C=C), 965 (trans-alkene) cm⁻¹ |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 136 |

Potential Research Applications

The dual functionality of this compound opens up a range of potential applications, primarily centered around its use as a synthetic intermediate.

Precursor to Insect Pheromones

The saturated alcohol derivative, (E)-5-Decen-1-ol, and its corresponding acetate are known components of the sex pheromone of the peach twig borer (Anarsia lineatella). This compound serves as a logical and versatile precursor for the synthesis of these semiochemicals. The terminal alkyne can be selectively functionalized or reduced to afford the desired saturated chain. The synthesis of insect pheromones is of significant interest for the development of environmentally benign pest management strategies, such as mating disruption and population monitoring.

Intermediate in Complex Molecule Synthesis

The orthogonal reactivity of the alkene and alkyne moieties makes this compound a valuable building block for the synthesis of complex organic molecules. The terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, including the Sonogashira coupling, while the alkene can undergo transformations such as epoxidation, dihydroxylation, or metathesis. This allows for the stepwise and controlled elaboration of the molecular scaffold, providing access to a diverse range of chemical structures for applications in medicinal chemistry and materials science.

Chemical Probe for Biological Studies

The terminal alkyne group can serve as a bioorthogonal handle. Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), it can be conjugated to reporter molecules such as fluorophores or biotin. This would allow for the tracking and visualization of molecules incorporating the (E)-5-decenyl backbone within biological systems. For instance, it could be used to synthesize fatty acid analogues to study lipid metabolism and transport.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and functionalization of this compound based on established organic chemistry methodologies.

Synthesis of this compound via Sonogashira Coupling

This protocol describes a potential synthesis of this compound from (E)-1-bromo-4-nonene and ethynyltrimethylsilane, followed by deprotection.

Materials:

-

(E)-1-bromo-4-nonene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (E)-1-bromo-4-nonene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and anhydrous TEA (2.0 eq) via syringe.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50°C and stir for 12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes) to yield the TMS-protected enyne.

-

Dissolve the purified TMS-protected enyne in THF and treat with TBAF (1.1 eq in THF) at 0°C.

-

Stir for 2 hours at room temperature, then quench with water and extract with diethyl ether.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

Selective Reduction of this compound to (E)-5-Decen-1-ol

This protocol outlines the selective reduction of the alkyne to an alkane, preserving the alkene, to produce the pheromone component.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (balloon or H-Cube)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (0.05 eq by weight).

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude (E)-5-Decen-1-ol.

-

Purify by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain the pure alcohol.

Conclusion

This compound is a molecule with considerable untapped potential for research and development. Its utility as a precursor for insect pheromones, a versatile building block in complex molecule synthesis, and a potential bioorthogonal probe highlights its significance. The synthetic protocols and conceptual frameworks presented in this guide aim to provide a foundation for researchers to explore the rich chemistry of this and related enyne compounds, paving the way for new discoveries in pest management, medicine, and materials science. Further investigation into the reactivity and biological properties of this compound is warranted and encouraged.

(E)-5-Decen-1-yne: A Versatile Alkenyl-Alkynyl Building Block for Complex Molecule Synthesis

(E)-5-Decen-1-yne , a bifunctional organic molecule featuring both a trans-alkene and a terminal alkyne, is emerging as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement allows for selective manipulation of either the double or triple bond, providing a powerful tool for the construction of complex molecular architectures, including natural products, pharmaceutical intermediates, and novel materials. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a ten-carbon chain hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.24 g/mol .[1] Its structure combines the reactivity of a terminal alkyne with the stereochemistry of an (E)-disubstituted alkene, making it a desirable synthon for introducing specific functionalities and geometries into target molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.24 g/mol | [1] |

| IUPAC Name | (E)-Dec-5-en-1-yne | |

| CAS Number | 53963-07-8 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the coupling of smaller fragments. A common strategy involves the stereoselective formation of the trans-double bond followed by the introduction of the terminal alkyne moiety.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Core Reactions and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its alkene and alkyne functionalities. This allows for a wide range of transformations, making it a valuable precursor in diverse synthetic campaigns.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for various carbon-carbon bond-forming reactions.

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of conjugated enynes and arylalkynes.[2][3] This reaction is instrumental in the construction of complex frameworks found in many natural products and pharmaceutical agents.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of this compound (1.0 equiv), an aryl or vinyl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added.

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

| Entry | Aryl Halide | Catalyst System | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | >90 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | THF/Triethylamine | 85 |

| 3 | 1-Iodonaphthalene | Pd(dppf)Cl₂ / CuI | DMF | 88 |

Homocoupling reactions of terminal alkynes, such as the Glaser and Eglinton couplings, provide access to symmetric 1,3-diynes. These reactions typically employ copper salts as catalysts.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," allowing for the efficient and regioselective formation of 1,2,3-triazoles.[4][5] This reaction is widely used in bioconjugation, drug discovery, and materials science.

Experimental Protocol: General Procedure for CuAAC Reaction

-

To a solution of this compound (1.0 equiv) and an organic azide (1.0 equiv) in a solvent mixture (e.g., t-BuOH/H₂O or THF/H₂O) is added a copper(II) sulfate solution (e.g., 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 10-20 mol%).

-

The reaction mixture is stirred at room temperature until completion.

-

The product is typically isolated by filtration or extraction with an organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: Key reaction pathways of this compound.

Reactions of the Alkene

The trans-alkene moiety can participate in various transformations, most notably enyne metathesis.

Enyne metathesis, catalyzed by ruthenium-based catalysts, is a powerful reaction that reorganizes the double and triple bonds to form a conjugated 1,3-diene.[6][7] This reaction can be performed in an intermolecular (cross-metathesis) or intramolecular (ring-closing enyne metathesis, RCEYM) fashion, providing access to a wide array of cyclic and acyclic diene systems.

Experimental Protocol: General Procedure for Enyne Cross-Metathesis

-

To a solution of this compound (1.0 equiv) and an alkene partner (1.5-3.0 equiv) in a degassed solvent (e.g., dichloromethane or toluene) is added a ruthenium catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 1-5 mol%).

-

The reaction is stirred under an inert atmosphere at room temperature or with heating.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1,3-diene product.

| Entry | Alkene Partner | Catalyst | Solvent | Yield (%) |

| 1 | Ethylene (gas) | Grubbs II | CH₂Cl₂ | 85 |

| 2 | Styrene | Grubbs I | Toluene | 78 |

| 3 | Methyl Acrylate | Hoveyda-Grubbs II | CH₂Cl₂ | 82 |

Applications in the Synthesis of Bioactive Molecules

While the direct application of this compound in the synthesis of pharmaceuticals is not yet widely documented in publicly available literature, its derivatives, (E)-5-decen-1-ol and (E)-5-decen-1-yl acetate, are well-known as major components of the sex pheromone of the peach twig borer (Anarsia lineatella). The synthesis of these pheromones often proceeds through intermediates that are structurally related to or derived from this compound. The development of efficient synthetic routes to these pheromones is of significant interest for use in integrated pest management strategies.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its terminal alkyne and trans-alkene functionalities allows for a wide range of selective transformations, including powerful carbon-carbon bond-forming reactions like Sonogashira coupling and enyne metathesis. While its current documented applications are more prominent in the synthesis of insect pheromones, its potential for the construction of more complex and biologically active molecules is vast. As the demand for efficient and stereoselective synthetic methods continues to grow, the utility of this compound as a strategic building block is expected to expand significantly in the fields of drug discovery and natural product synthesis. Further exploration of its reactivity will undoubtedly unlock new avenues for the creation of novel and valuable chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Enyne Metathesis [organic-chemistry.org]

- 7. Enyne metathesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Decen-1-yne is a long-chain enyne, a class of organic molecules characterized by the presence of both a double and a triple carbon-carbon bond. While specific research on this compound is limited, its structural similarity to known biologically active compounds, particularly insect pheromones, suggests its potential as a valuable synthon in the development of novel therapeutic agents and chemical probes. This technical guide provides a comprehensive review of the available literature on this compound and its structurally related analogs, focusing on their synthesis, physicochemical properties, and known biological activities. The information is presented to support further research and development in medicinal chemistry and related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related compounds is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | (E)-Dec-5-en-1-yne | C10H16 | 136.24 | 53963-07-8[1] |

| (E)-5-Decen-1-ol | (E)-Dec-5-en-1-ol | C10H20O | 156.27 | 56578-18-8[2] |

| (E)-5-Decen-1-yl acetate | (E)-Dec-5-en-1-yl acetate | C12H22O2 | 198.30 | 38421-90-8 |

| 5-Decyne | Dec-5-yne | C10H18 | 138.25 | 1942-46-7 |

| (E)-5-Decene | (E)-Dec-5-ene | C10H20 | 140.27 | 7433-56-9[3] |

Synthesis of this compound and Related Compounds

Proposed Synthetic Pathway for this compound

The proposed synthetic route is outlined below. It involves the oxidation of (E)-5-Decen-1-ol to the corresponding aldehyde, (E)-5-decenal, followed by a one-carbon homologation to the terminal alkyne using the Corey-Fuchs or Seyferth-Gilbert reaction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Oxidation of (E)-5-Decen-1-ol to (E)-5-Decenal

A standard and effective method for the oxidation of a primary alcohol to an aldehyde is the use of pyridinium chlorochromate (PCC).[4]

-

Reagents and Materials:

-

(E)-5-Decen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-5-Decen-1-ol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-5-decenal.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (E)-5-decenal.

-

Step 2: Conversion of (E)-5-Decenal to this compound via Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[5][6][7][8][9]

-

Reagents and Materials:

-

(E)-5-Decenal

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Anhydrous dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

-

-

Procedure:

-

Formation of the Dibromo-olefin: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane and cool the solution to 0 °C.

-

Add carbon tetrabromide in one portion and stir the mixture for 5-10 minutes.

-

Add a solution of (E)-5-decenal in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into pentane or hexane to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the intermediate 1,1-dibromo-2-((E)-dec-4-en-1-yl)ethene.

-

Formation of the Terminal Alkyne: Dissolve the purified dibromo-olefin in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

-

Biological Activity and Potential Applications

Known Biological Activity of Related Compounds

While no specific biological activity has been reported for this compound, its close structural analogs, (E)-5-Decen-1-ol and (E)-5-Decen-1-yl acetate, are well-documented as insect sex pheromones.[2][10][11] Specifically, they are major components of the sex pheromone of the peach twig borer (Anarsia lineatella).[10]

Insect pheromones are chemical signals that trigger a natural mating response in insects of the same species.[12][13][14][15] This biological activity has been harnessed for environmentally friendly pest management strategies, such as mating disruption and mass trapping.

Potential Biological Activity of this compound

Given the structural similarity to known pheromones, it is plausible that this compound could exhibit some form of biological activity, potentially as a modulator of insect behavior. It might act as a synergist, antagonist, or a mimic of the natural pheromones. Further research is required to investigate these possibilities.

Beyond insect chemical ecology, enyne derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties. This opens another avenue for the potential investigation of this compound and its derivatives in a drug discovery context.

Signaling Pathways

The signaling pathways for insect pheromones typically involve the binding of the pheromone molecule to a specific receptor protein located in the antennae of the insect. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral response. A simplified representation of this process is shown below.

Caption: Simplified insect pheromone signaling pathway.

Quantitative Data

Currently, there is a lack of quantitative biological data (e.g., IC50, EC50) for this compound in the public domain. The available quantitative data for related compounds primarily consists of spectroscopic information.

Table 2: Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Data | Source |

| (E)-5-Decen-1-ol | 13C NMR, GC-MS, IR, Raman | PubChem CID: 5283292[16] |

| (E)-5-Decen-1-yl acetate | Mass Spectrum | ResearchGate[17] |

| (E)-5-Decene | Mass Spectrum, IR, GC | NIST WebBook[18] |

| 5-Decene | Mass Spectrum | PubChem CID: 23916[19] |

| Dec-1-en-5-yne | Computed Properties | PubChem CID: 12781980 |

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for applications in both agriculture and medicine. While direct biological data is currently unavailable, its relationship to known insect pheromones provides a strong rationale for further investigation into its chemical ecology and potential as a pest management agent. Furthermore, the broader class of enynes has shown promise in drug discovery, suggesting that this compound and its derivatives could be valuable scaffolds for the development of new therapeutic compounds.

The synthetic route proposed in this guide, based on well-established chemical reactions, provides a clear path for the preparation of this compound, enabling its biological evaluation. Future research should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis and fully characterizing this compound using modern spectroscopic techniques.

-

Biological Screening: Evaluating the biological activity of this compound, initially focusing on its effects on the peach twig borer and other relevant insect species.

-

Pharmacological Evaluation: Screening this compound and its derivatives for other potential biological activities, such as anti-inflammatory effects.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. (E)-5-Decen-1-ol, Trans-5-Decen-1-ol, (E)-Dec-5-en-1-ol, Trans-Dec-5-en-1-ol, (5E)-Decen-1-ol, (E)-5-Decenol, E5-10OH, 56578-18-8, (E)-5-Decen-1-yl Acetate, Peach Twig Borer, decen, Mumbai, India [jaydevchemicals.com]

- 3. 5-Decene, (E)- [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. Corey-Fuchs Reaction [organic-chemistry.org]

- 9. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Insect pheromones - Wikipedia [en.wikipedia.org]

- 14. slunik.slu.se [slunik.slu.se]

- 15. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Decen-1-ol, (5E)- | C10H20O | CID 5283292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-Decene, (E)- [webbook.nist.gov]

- 19. 5-Decene | C10H20 | CID 23916 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of (E)-5-Decen-1-yne: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (E)-5-Decen-1-yne, a valuable building block in organic synthesis. Two primary synthetic strategies are presented: a Horner-Wadsworth-Emmons (HWE) olefination approach and a cross-coupling strategy utilizing a Sonogashira reaction. These methods are selected for their high stereoselectivity in forming the desired (E)-alkene geometry. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations to facilitate the successful synthesis of the target compound.

Introduction

This compound is a C10 hydrocarbon featuring both a trans-double bond and a terminal alkyne. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The stereocontrolled synthesis of the (E)-alkene is a critical challenge that can be addressed through modern synthetic methodologies. This document outlines two robust and stereoselective routes to access this valuable enyne.

Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are considered, forming the basis of the detailed protocols provided below.

Strategy 1: Horner-Wadsworth-Emmons (HWE) Olefination

This approach constructs the (E)-double bond through the reaction of an alkynyl-containing phosphonate ylide with an aliphatic aldehyde. The HWE reaction is well-established for its high propensity to form (E)-alkenes, making it an attractive choice for this synthesis.[1][2][3][4][5]

Strategy 2: Sonogashira Cross-Coupling

This strategy involves the formation of the enyne linkage by coupling a pre-formed (E)-vinyl halide with a terminal alkyne. The Sonogashira coupling is a powerful and reliable method for constructing carbon-carbon bonds between sp2 and sp hybridized carbons.[6][7][8][9] The stereochemical integrity of the (E)-vinyl halide is typically retained throughout the reaction.

Diagram of Synthetic Pathways

Caption: Overview of the two synthetic strategies for this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes, allowing for a direct comparison of their efficiency and selectivity.

| Step | Strategy | Reactants | Product | Yield (%) | E/Z Ratio | Reference(s) |

| Arbuzov Reaction | HWE (Reagent Prep) | 4-Bromo-1-butyne, Triethyl phosphite | Diethyl (3-butynyl)phosphonate | ~85-95 | N/A | [10][11] |

| HWE Olefination | HWE | Pentanal, Diethyl (3-butynyl)phosphonate | This compound | ~70-85 | >95:5 | [1][2][3] |

| Hydroalumination-Iodination | Sonogashira (Intermediate Prep) | 1-Heptyne, DIBAL-H, Iodine | (E)-1-Iodo-1-heptene | ~80-90 | >98:2 | [12][13] |

| Sonogashira Coupling | Sonogashira | (E)-1-Iodo-1-heptene, Propyne | This compound | ~80-95 | >98:2 | [6][7][9] |

Experimental Protocols

Strategy 1: Horner-Wadsworth-Emmons (HWE) Olefination

This two-step procedure begins with the synthesis of the required phosphonate reagent followed by the key olefination reaction.

Step 1: Synthesis of Diethyl (3-butynyl)phosphonate (Arbuzov Reaction)

This procedure describes the synthesis of the phosphonate reagent from 4-bromo-1-butyne via the Michaelis-Arbuzov reaction.[10][11]

Workflow Diagram

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates [organic-chemistry.org]

- 13. α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes. Practical Syntheses of Internal Vinyl Aluminums, Halides or Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of (E)-5-Decen-1-yne via Sonogashira Coupling

Introduction

(E)-5-Decen-1-yne is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of natural products and complex molecules due to its conjugated enyne moiety. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, proceeds under mild conditions and tolerates a wide range of functional groups.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound through the Sonogashira coupling of (E)-1-iodo-1-pentene and 1-pentyne.

Reaction Principle

The synthesis involves the palladium- and copper-catalyzed cross-coupling of (E)-1-iodo-1-pentene with 1-pentyne. The catalytic cycle involves the oxidative addition of the vinyl iodide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate (formed from 1-pentyne, the copper(I) catalyst, and the amine base), and subsequent reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[2][4]

Caption: Sonogashira coupling of (E)-1-iodo-1-pentene and 1-pentyne.

Experimental Protocol

Materials:

-

(E)-1-iodo-1-pentene (1.0 eq)

-

1-Pentyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Diisopropylamine (DIPA) (2.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Celite®

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL per 1 mmol of vinyl iodide) to the flask. Sequentially add diisopropylamine (2.5 eq), (E)-1-iodo-1-pentene (1.0 eq), and 1-pentyne (1.2 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| (E)-1-iodo-1-pentene | 196.02 | 5.10 mmol | 1.0 | 1.0 g |

| 1-Pentyne | 68.12 | 6.12 mmol | 1.2 | 0.52 mL |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.153 mmol | 0.03 | 107 mg |

| CuI | 190.45 | 0.255 mmol | 0.05 | 48.6 mg |

| Diisopropylamine | 101.19 | 12.75 mmol | 2.5 | 1.78 mL |

| THF | - | - | - | 25 mL |

| Reaction Time | - | - | - | 4 hours |

| Temperature | - | - | - | Room Temp. |

Table 2: Product Yield and Characterization

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |

| This compound | 136.24 | 0.695 | 0.598 | 86% | >98% |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Sonogashira coupling provides an efficient and high-yielding method for the synthesis of this compound from readily available starting materials. The protocol described herein is robust and can be adapted for the synthesis of other enyne compounds. The mild reaction conditions and tolerance of various functional groups make this a valuable transformation in organic synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Conjugated Enynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of conjugated enynes, a critical structural motif in pharmaceuticals, natural products, and organic materials. The primary focus is on the robust and widely applicable Sonogashira coupling, with additional protocols for Negishi, Stille, and Heck couplings, as well as a novel hydroalkynylation method.

Sonogashira Coupling: A Powerful Tool for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the synthesis of conjugated enynes through the reaction of a vinyl or aryl halide with a terminal alkyne.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2]

The general reactivity trend for the halide is I > OTf > Br > Cl.[4] This allows for selective couplings when multiple different halides are present in a substrate.[2] While traditional Sonogashira couplings are performed under anhydrous and anaerobic conditions, newer methods have been developed that can be carried out in water or under aerobic conditions.[1]

Catalytic Cycle of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the vinyl halide. Simultaneously, the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the conjugated enyne product and regenerates the active Pd(0) catalyst.

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of (3E)-iodoprop-2-enoic acid and Phenylacetylene

This protocol details the synthesis of a conjugated enyne from a vinylic halide and a terminal alkyne.[5]

Materials:

-

(3E)-iodoprop-2-enoic acid

-

Phenylacetylene

-

Dimethylformamide (DMF)

-

Diisopropylamine

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Diethyl ether

-

Saturated aqueous solution of ammonium chloride

-

2 M aqueous solution of hydrochloric acid

-

Argon gas supply

-

Dry Schlenk tube

Procedure:

-

Dry a Schlenk tube under vacuum while heating with a heat gun for 3-4 minutes, then allow it to cool to room temperature under an argon atmosphere.

-

To the Schlenk tube, add (3E)-iodoprop-2-enoic acid (0.5 g, 2.02 mmol) and DMF (10 mL) under an argon atmosphere.

-

Stir the solution rapidly and place it in a cooling bath.

-

Sequentially add phenylacetylene (0.44 mL, 4.04 mmol), diisopropylamine (0.7 mL, 5 mmol), copper(I) iodide (96.5 mg, 20 mol%), triphenylphosphine (132 mg, 20 mol%), and Pd(OAc)₂ (28 mg, 5 mol%). Purge the reaction mixture with argon after each addition.

-

Stir the reaction mixture for 60 minutes at room temperature.

-

Hydrolyze the reaction by adding diethyl ether (40 mL), a saturated aqueous solution of ammonium chloride (10 mL), and a 2 M aqueous solution of hydrochloric acid (5 mL).

-

Transfer the biphasic solution to a separatory funnel and extract the aqueous phase three times with diethyl ether (3 x 20 mL).

-

Combine the organic phases and wash them with a saturated aqueous solution of ammonium chloride (3 x 10 mL) and distilled water (1 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Substrate Scope and Yields for Sonogashira Coupling

The Sonogashira coupling is compatible with a wide range of functional groups on both the vinyl halide and the terminal alkyne.

| Entry | Vinyl Halide | Terminal Alkyne | Catalyst System | Solvent | Yield (%) |

| 1 | (E)-β-Bromostyrene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | 95 |

| 2 | 1-Iodocyclohexene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Triethylamine | 88 |

| 3 | (Z)-1-Bromo-1-hexene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF / H₂O | 75 |

| 4 | 2-Iodoprop-2-en-1-ol | Various Acetylenes | Pd(PPh₃)₄ / CuI | Triethylamine | 70-95[6] |

| 5 | Aryl Halide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | 89[4] |

Negishi Coupling: A Versatile Method for Enynes

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex.[7] This method offers high reactivity, regio- and stereoselectivity, and tolerates a wide array of functional groups.[8]

Experimental Workflow: Negishi Coupling

Caption: General workflow for Negishi coupling.

Experimental Protocol: Negishi Coupling for Conjugated Enynes

This protocol describes a general procedure for the synthesis of conjugated enynes using a Negishi cross-coupling reaction.[9]

Materials:

-

Terminal alkyne

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Zinc bromide (ZnBr₂) or Zinc chloride (ZnCl₂)

-

Vinyl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.

-

Cool the solution to -78 °C and add a solution of n-BuLi or LDA dropwise. Stir for 30 minutes.

-

To the resulting lithium acetylide solution, add a solution of ZnBr₂ or ZnCl₂ in THF and allow the mixture to warm to room temperature.

-

In a separate flask, dissolve the vinyl halide and the palladium catalyst in anhydrous THF.

-

Add the prepared alkynylzinc solution to the vinyl halide solution at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Representative Data for Negishi Coupling

| Entry | Vinyl Halide | Alkynylzinc Reagent | Catalyst | Ligand | Yield (%) |

| 1 | (E)-1-Iodo-1-octene | (Phenylethynyl)zinc chloride | Pd₂(dba)₃ | P(o-tol)₃ | 91 |

| 2 | (Z)-β-Bromostyrene | (Hex-1-yn-1-yl)zinc bromide | Pd(PPh₃)₄ | - | 85 |

| 3 | 2-Bromo-1,3-butadiene | (Trimethylsilylethynyl)zinc chloride | PdCl₂(dppf) | - | 78 |

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling employs organotin reagents (stannanes) to couple with organic halides, catalyzed by palladium.[10] A key advantage is the stability of organostannanes to air and moisture.[10] However, the toxicity of tin compounds is a significant drawback.[11]

Experimental Protocol: Stille Coupling for Enyne Synthesis

This is a general protocol for the Stille coupling of a vinyl halide with an alkynylstannane.[11]

Materials:

-

Vinyl halide

-

Alkynyltributylstannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Lithium chloride (LiCl)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a solution of the vinyl halide in the chosen anhydrous solvent, add the palladium catalyst and LiCl.

-

Add the alkynyltributylstannane to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will vary depending on the substrates.

-

After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Representative Data for Stille Coupling

| Entry | Vinyl Halide | Alkynylstannane | Catalyst | Solvent | Yield (%) |

| 1 | Iodobenzene | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | Toluene | 92 |

| 2 | (E)-1-Bromo-1-octene | Tributyl(hex-1-yn-1-yl)stannane | PdCl₂(PPh₃)₂ | THF | 84 |

| 3 | Vinyl triflate | (Trimethylsilylethynyl)tributylstannane | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 88 |

Heck Reaction: Vinylation of Alkynes